molecular formula C6H2Br2F2 B1294824 1,2-Dibromo-4,5-difluorobenzene CAS No. 64695-78-9

1,2-Dibromo-4,5-difluorobenzene

Cat. No.: B1294824
CAS No.: 64695-78-9
M. Wt: 271.88 g/mol
InChI Key: JTEZQWOKRHOKDG-UHFFFAOYSA-N
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Description

1,2-Dibromo-4,5-difluorobenzene is an organic compound with the molecular formula C6H2Br2F2. It is a derivative of benzene, characterized by the presence of two bromine atoms and two fluorine atoms attached to the benzene ring. This compound is known for its applications as an intermediate in the synthesis of pharmaceuticals, pesticides, and liquid crystal materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4,5-difluorobenzene can be synthesized through the bromination of 1,2-difluorobenzene. The process involves dispersing iron powder in 1,2-difluorobenzene and adding bromine dropwise while maintaining the temperature at around 20°C. After the addition of bromine, the temperature is gradually increased to 50°C, and the reaction is continued for a few hours. The product is then extracted using ethyl acetate and purified .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient extraction and purification techniques is crucial in industrial settings to meet the quality standards required for its applications .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-4,5-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2-Dibromo-4,5-difluorobenzene is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1,2-dibromo-4,5-difluorobenzene involves its reactivity due to the presence of bromine and fluorine atoms. These halogen atoms make the compound susceptible to nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions .

Comparison with Similar Compounds

  • 1,2-Dibromo-4,5-dichlorobenzene
  • 1,2-Dibromo-4,5-diiodobenzene
  • 1,2-Dibromo-4,5-difluorobenzene

Comparison: this compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. Compared to its analogs with different halogen atoms, it exhibits different reactivity patterns and physical properties, making it suitable for specific applications in pharmaceuticals and liquid crystal materials .

Properties

IUPAC Name

1,2-dibromo-4,5-difluorobenzene
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InChI

InChI=1S/C6H2Br2F2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JTEZQWOKRHOKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)F)F
Source PubChem
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Molecular Formula

C6H2Br2F2
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DSSTOX Substance ID

DTXSID50215026
Record name 1,2-Dibromo-4,5-difluorobenzene
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Molecular Weight

271.88 g/mol
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Physical Description

White crystalline solid; mp = 33-35 deg C; [Alfa Aesar MSDS]
Record name 1,2-Dibromo-4,5-difluorobenzene
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CAS No.

64695-78-9
Record name 1,2-Dibromo-4,5-difluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,2-dibromo-4,5-difluorobenzene facilitate solvent-free synthesis, and what are the advantages of this approach?

A: this compound acts as a template in the solvent-free synthesis of rctt-tetrakis(4-pyridyl)cyclobutane []. It forms a co-crystal with the precursor molecules through dry vortex grinding. Upon exposure to light, a [2 + 2] cycloaddition reaction occurs, forming the desired cyclobutane product. Importantly, this compound sublimes during this process, leaving behind the virtually pure photoproduct [].

    Q2: How does this compound influence the performance of organic solar cells?

    A: this compound functions as a volatile additive in organic solar cells []. It interacts with both the polymer donor and small molecule acceptor materials in the active layer. Due to its polar nature, it exhibits strong dipole-dipole interactions with the active layer components []. This influences the crystallization kinetics of both donor and acceptor materials during film formation, leading to a more favorable nanoscale morphology []. This improved morphology enhances charge transport and reduces recombination losses, ultimately leading to improved solar cell performance [].

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